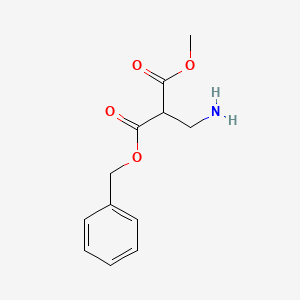
Tert-butyl 4-(2-chlorophenyl)-1,4-diazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-chlorophenyl)-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-chlorophenyl)-1,4-diazepane-1-carboxylate typically involves the reaction of 2-chlorobenzyl chloride with tert-butyl 4-aminopiperidine-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(2-chlorophenyl)-1,4-diazepane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The diazepane ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted diazepane derivatives depending on the nucleophile used.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives of the original compound.
Reduction Reactions: Products include reduced diazepane derivatives such as piperidine compounds.
Applications De Recherche Scientifique
Tert-butyl 4-(2-chlorophenyl)-1,4-diazepane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: It is used in studies to understand the interaction of diazepane derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-chlorophenyl)-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target. The specific pathways involved depend on the biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-cyclopropylcarbamoylphenyl)piperidine-1-carboxylate
- Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-chlorophenyl)-1,4-diazepane-1-carboxylate is unique due to the presence of the diazepane ring, which imparts specific chemical and biological properties. The chlorine atom on the phenyl ring also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C16H23ClN2O2 |
|---|---|
Poids moléculaire |
310.82 g/mol |
Nom IUPAC |
tert-butyl 4-(2-chlorophenyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-10-6-9-18(11-12-19)14-8-5-4-7-13(14)17/h4-5,7-8H,6,9-12H2,1-3H3 |
Clé InChI |
HCMNBJLVQNNVTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine](/img/structure/B13873400.png)


![8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873423.png)







